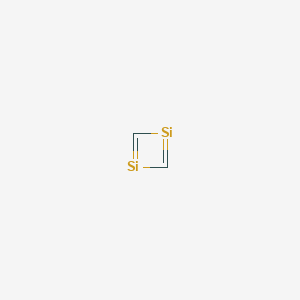
1,3-Disilacyclobutadien
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Disilacyclobutadien is a unique organosilicon compound characterized by a four-membered ring containing two silicon atoms and two carbon atoms. This compound is of significant interest in the field of organometallic chemistry due to its unusual bonding and electronic properties. The presence of silicon atoms in the ring structure imparts unique reactivity and stability compared to its carbon analogs.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Disilacyclobutadien can be synthesized through various methods, including the reaction of disilacyclobutene with a strong base or the reduction of disilacyclobutadiene derivatives. One common method involves the dehydrohalogenation of 1,3-dihalodisilanes using a strong base such as potassium tert-butoxide. The reaction typically occurs under an inert atmosphere to prevent oxidation and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
While this compound is primarily synthesized in research laboratories, potential industrial production methods could involve the optimization of existing synthetic routes to scale up the process. This would include the development of more efficient catalysts and reaction conditions to improve yield and reduce costs.
化学反応の分析
Types of Reactions
1,3-Disilacyclobutadien undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disilacyclobutadiene oxides.
Reduction: Reduction reactions can lead to the formation of disilacyclobutanes.
Substitution: The silicon atoms in the ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like halogens or alkyl groups can be introduced using reagents such as halogenating agents or alkyl halides.
Major Products Formed
Oxidation: Disilacyclobutadiene oxides.
Reduction: Disilacyclobutanes.
Substitution: Various substituted disilacyclobutadienes depending on the electrophile used.
科学的研究の応用
1,3-Disilacyclobutadien has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds and as a ligand in coordination chemistry.
Biology: Research is ongoing to explore its potential as a bioactive molecule, although its applications in biology are still in the early stages.
Industry: The compound’s unique properties make it a candidate for use in materials science, particularly in the development of new polymers and advanced materials.
作用機序
The mechanism of action of 1,3-Disilacyclobutadien involves its ability to participate in various chemical reactions due to the presence of silicon atoms in the ring. The silicon atoms can stabilize negative charges, making the compound a good nucleophile. Additionally, the ring strain in the four-membered ring makes it highly reactive, allowing it to participate in cycloaddition reactions and other transformations.
類似化合物との比較
Similar Compounds
Cyclobutadiene: A carbon analog with a similar four-membered ring structure but without silicon atoms.
1,3-Disilacyclobutene: A related compound with a similar structure but different reactivity due to the presence of a double bond.
1,3-Dihalodisilanes: Precursors used in the synthesis of 1,3-Disilacyclobutadien.
Uniqueness
This compound is unique due to the presence of silicon atoms in the ring, which imparts different electronic properties and reactivity compared to its carbon analogs. The silicon atoms provide increased stability and the ability to participate in a wider range of chemical reactions, making it a valuable compound in organometallic chemistry.
特性
分子式 |
C2H2Si2 |
|---|---|
分子量 |
82.21 g/mol |
InChI |
InChI=1S/C2H2Si2/c1-3-2-4-1/h1-2H |
InChIキー |
SNHYUCHBJJMFCY-UHFFFAOYSA-N |
正規SMILES |
C1=[Si]C=[Si]1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



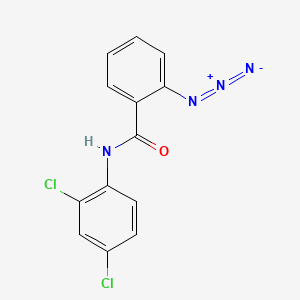

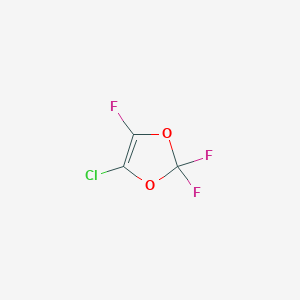
![6H-Indolo[2,3-b]acridine-6,12(11H)-dione](/img/structure/B14402451.png)
![1,4-Dioxaspiro[4.5]dec-6-ene, 8-(1,5-dimethyl-4-hexenyl)-](/img/structure/B14402452.png)
![1,1'-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(4-isocyanatobenzene)](/img/structure/B14402458.png)
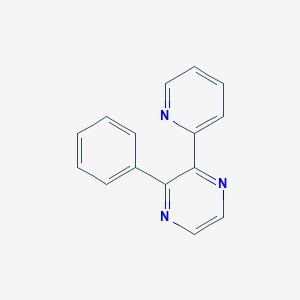
![4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole](/img/structure/B14402474.png)
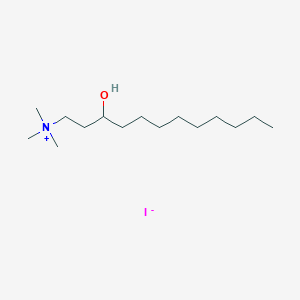
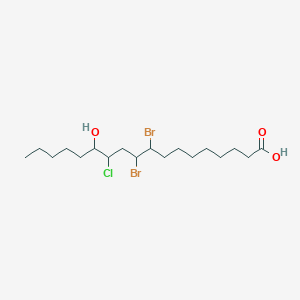
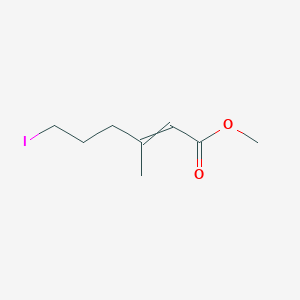

![4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile](/img/structure/B14402525.png)
